o-(Allyloxy)phenetole

Description

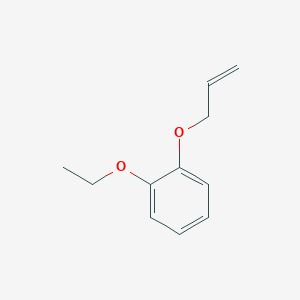

o-(Allyloxy)phenetole is an aromatic ether compound characterized by an allyloxy (-O-CH₂CH=CH₂) group and an ethoxy (-O-CH₂CH₃) group positioned ortho to each other on a benzene ring. These compounds are typically synthesized via alkylation reactions, such as the substitution of phenolic hydroxyl groups with allyl halides . The allyloxy group imparts unique reactivity, particularly in electrophilic aromatic substitution and cyclization reactions, making it valuable in medicinal chemistry and materials science .

Properties

CAS No. |

1666-74-6 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-ethoxy-2-prop-2-enoxybenzene |

InChI |

InChI=1S/C11H14O2/c1-3-9-13-11-8-6-5-7-10(11)12-4-2/h3,5-8H,1,4,9H2,2H3 |

InChI Key |

UCMXTTKAPKCTNV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1OCC=C |

Canonical SMILES |

CCOC1=CC=CC=C1OCC=C |

Other CAS No. |

1666-74-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds:

Compound 33 (5-(Allyloxy)-6-[3-(4'-methoxyphenyl)acryolyl]benzo[1,3]oxathiol-2-one):

- Structure : Features a benzooxathiolone core with allyloxy and methoxy-substituted acryolyl groups.

- Synthesis : Prepared at -70°C via condensation, yielding 21% as a yellow solid (m.p. 166–169°C) .

- Applications : Serves as an intermediate for bioactive molecules, though low yields suggest synthetic challenges .

Allyl Phenoxyacetate: Structure: Contains a phenoxyacetate ester linked to an allyl group. Properties: Molecular weight 192.21 g/mol (C₁₁H₁₂O₃). Its ester functionality makes it relevant in fragrance formulations .

o-(Allyloxy)benzaldehyde :

Data Table: Comparative Analysis

*Note: this compound is inferred based on structural analogs.

Reactivity and Functional Group Influence

- Electrophilic Substitution : Allyloxy groups direct electrophiles to ortho/para positions. For example, in , allyloxy precursors underwent nitration at the ortho position due to electron-donating effects .

- Stability : Compounds with bulky substituents (e.g., Compound 33) exhibit higher melting points, suggesting enhanced crystalline stability compared to simpler ethers .

- Odor Profile: Allyloxy derivatives (e.g., ) produce less intense odors than allyl analogs but retain similar floral notes, aligning with stereochemical odor theories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.